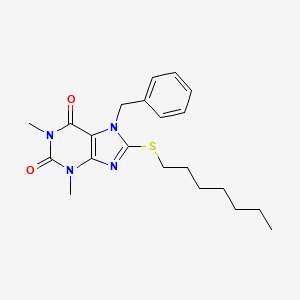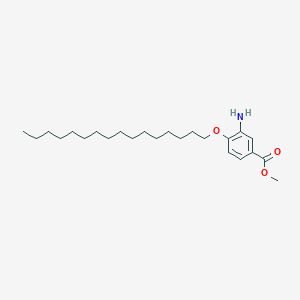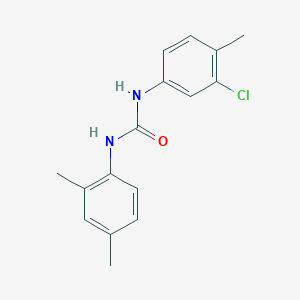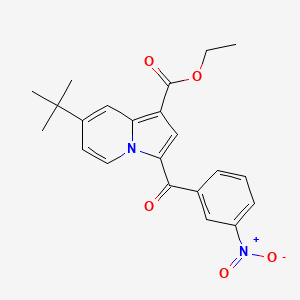
5-(3-Pyridylmethylidene)-2-thioxohexahydropyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Pyridylmethylidene)-2-thioxohexahydropyrimidine-4,6-dione is a heterocyclic compound that features a pyridine ring attached to a thioxohexahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Pyridylmethylidene)-2-thioxohexahydropyrimidine-4,6-dione typically involves the condensation of a pyridine derivative with a thioxohexahydropyrimidine precursor. One common method includes the reaction of 3-pyridinecarboxaldehyde with 2-thioxohexahydropyrimidine-4,6-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Pyridylmethylidene)-2-thioxohexahydropyrimidine-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-Pyridylmethylidene)-2-thioxohexahydropyrimidine-4,6-dione is used as a building block for the synthesis of more complex heterocyclic compounds
Biology
The compound has shown potential in biological applications, particularly as an inhibitor of certain enzymes. Its ability to interact with biological targets makes it a candidate for drug development, especially in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicinal chemistry, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its interactions with specific molecular targets in cells can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials can lead to innovative applications in various industries.
Mechanism of Action
The mechanism of action of 5-(3-Pyridylmethylidene)-2-thioxohexahydropyrimidine-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biological pathways. This interaction can lead to various therapeutic effects, depending on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
5-(3-Pyridylmethylidene)-2-thioxoimidazolidin-4-one: Similar in structure but with an imidazolidinone core.
3-(Pyridylmethylidene)-8a-methyldecahydronaphtho[2,3-b]furan-2(3H)-one: Contains a pyridine ring but with a different core structure.
Uniqueness
5-(3-Pyridylmethylidene)-2-thioxohexahydropyrimidine-4,6-dione is unique due to its combination of a pyridine ring with a thioxohexahydropyrimidine core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7N3O2S |
|---|---|
Molecular Weight |
233.25 g/mol |
IUPAC Name |
5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C10H7N3O2S/c14-8-7(9(15)13-10(16)12-8)4-6-2-1-3-11-5-6/h1-5H,(H2,12,13,14,15,16) |
InChI Key |
AENXPWVJYWVILO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)NC(=S)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11962178.png)


![(3Z)-1-benzyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962202.png)

![2-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B11962220.png)


![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11962228.png)

![6-ethyl-2-methyl-7-phenoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B11962255.png)

![[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B11962264.png)
![4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11962266.png)
